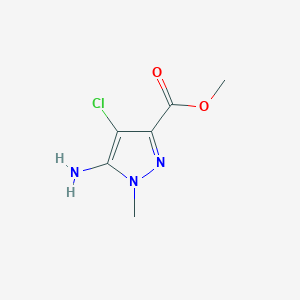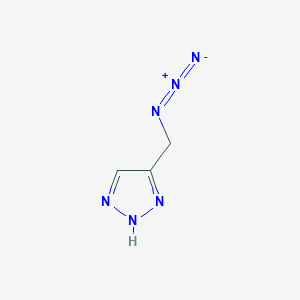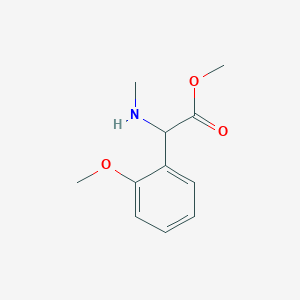![molecular formula C9H5ClO2 B13519624 4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
4-Chloro-6-ethynylbenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethynylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzo[d][1,3]dioxole derivative.
Ethynylation: The ethynyl group is introduced at the 6-position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of an ethynylating agent like trimethylsilylacetylene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for precise control.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
4-Chloro-6-ethynylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the chlorine atom can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
4-Chlorobenzo[d][1,3]dioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Ethynylbenzo[d][1,3]dioxole: Lacks the chlorine atom, affecting its chemical properties and reactivity.
4-Bromo-6-ethynylbenzo[d][1,3]dioxole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H5ClO2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-chloro-6-ethynyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2 |
Clé InChI |
GAYUVDAPXSONGL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C(=C1)Cl)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)



![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
